molecular formula C12H15N3O4S B6354320 (1-Naphthylmethyl)guanidine 1/2H2SO4 CAS No. 5696-79-7

(1-Naphthylmethyl)guanidine 1/2H2SO4

Cat. No. B6354320
CAS RN: 5696-79-7
M. Wt: 297.33 g/mol
InChI Key: VOBIRBVOFCPQFE-UHFFFAOYSA-N
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Description

(1-Naphthylmethyl)guanidine 1/2H2SO4, also known as NMG-H2SO4, is an organic compound, which is a combination of guanidine and naphthylmethyl groups. Its molecular formula is C11H14N2O2S. It is an important intermediate in organic synthesis and has many applications in the fields of medicine, agriculture, and biochemistry. NMG-H2SO4 is a versatile compound, which can be used in various reactions, as well as in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-Naphthylmethyl)guanidine 1/2H2SO4 is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and preventing them from participating in reactions. Additionally, it is thought to act as a catalyst in certain reactions, promoting the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
(1-Naphthylmethyl)guanidine 1/2H2SO4 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, and it has been shown to have anti-inflammatory and anti-bacterial activity. Additionally, (1-Naphthylmethyl)guanidine 1/2H2SO4 has been found to have a protective effect against oxidative stress, and it has been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

(1-Naphthylmethyl)guanidine 1/2H2SO4 has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to handle and store, and its effects can be easily monitored. However, there are some limitations to the use of (1-Naphthylmethyl)guanidine 1/2H2SO4 in laboratory experiments. It is a relatively unstable compound, and it can be toxic if handled improperly. Additionally, its effects can vary depending on the conditions of the experiment.

Future Directions

The potential applications of (1-Naphthylmethyl)guanidine 1/2H2SO4 are numerous, and there are many potential future directions for research. These include further exploration of its effects on enzymes and proteins, as well as its potential use in drug development. Additionally, further research could be conducted into its effects on gene expression and its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as a chelating agent and its potential use in the synthesis of other compounds.

Synthesis Methods

(1-Naphthylmethyl)guanidine 1/2H2SO4 can be synthesized by a variety of methods. The most common method is the reaction of guanidine and naphthylmethyl chloride in the presence of 1/2H2SO4, which produces (1-Naphthylmethyl)guanidine 1/2H2SO4 in aqueous solution. This reaction is typically carried out at room temperature and can be scaled up to large volume production.

Scientific Research Applications

(1-Naphthylmethyl)guanidine 1/2H2SO4 is widely used in scientific research, particularly in the fields of biochemistry and medicine. It is used in the synthesis of various compounds, such as drugs and antibiotics. It is also used in the preparation of substrates for enzyme assays and in the study of enzyme-catalyzed reactions. Additionally, (1-Naphthylmethyl)guanidine 1/2H2SO4 is used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins.

properties

IUPAC Name

2-(naphthalen-1-ylmethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.H2O4S/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;1-5(2,3)4/h1-7H,8H2,(H4,13,14,15);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIRBVOFCPQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Naphthylmethyl)guanidine 1/2H2SO4

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